molecular formula C10H11N3O2 B14380992 Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl- CAS No. 88629-00-9

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-

Cat. No.: B14380992
CAS No.: 88629-00-9
M. Wt: 205.21 g/mol
InChI Key: WWKMWVNREUSFRY-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl- is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with three methyl groups attached at positions 1, 3, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl- can be achieved through various methods. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically involves heating the reactants in a solvent such as butanol with sodium methoxide as a base .

Industrial Production Methods: Industrial production of this compound may involve the Gould–Jacobs reaction, which is a well-known method for synthesizing pyridopyrimidines. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures

Properties

CAS No.

88629-00-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C10H11N3O2/c1-6-4-7-8(11-5-6)12(2)10(15)13(3)9(7)14/h4-5H,1-3H3

InChI Key

WWKMWVNREUSFRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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